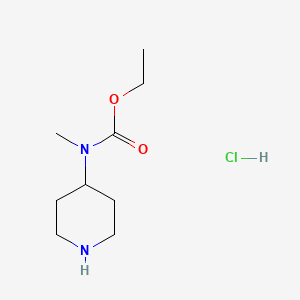

ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

CAS No.: 64951-44-6

Cat. No.: VC2815150

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64951-44-6 |

|---|---|

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H |

| Standard InChI Key | ALHYFWMGJPHOLJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N(C)C1CCNCC1.Cl |

| Canonical SMILES | CCOC(=O)N(C)C1CCNCC1.Cl |

Introduction

Chemical Properties and Structural Characteristics

Molecular Composition and Weight

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride has a defined molecular formula of C9H19ClN2O2, corresponding to a molecular weight of 222.71 g/mol. This relatively low molecular weight compound contains several functional groups that contribute to its chemical reactivity and biological interactions. The presence of the carbamate group (R-O-C(=O)-N-) is particularly noteworthy as it influences the compound's behavior in chemical reactions and biological systems.

Structural Identifiers and Nomenclature

The compound is formally recognized by its International Union of Pure and Applied Chemistry (IUPAC) name: ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride. For database identification and computational chemistry purposes, the compound has several standardized identifiers:

The Standard InChI notation is: InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H. This provides a machine-readable representation of the molecular structure.

The Standard InChIKey, a condensed form of the InChI designed for web searches and database indexing, is: ALHYFWMGJPHOLJ-UHFFFAOYSA-N.

The compound can also be represented in Simplified Molecular Input Line Entry System (SMILES) notation as: CCOC(=O)N(C)C1CCNCC1.Cl. This linear notation enables computational processing of the structure.

Synthesis Methodologies

The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride involves several carefully controlled chemical reactions. The process typically requires precise management of reaction conditions to ensure high yields and purity of the final product. While specific synthetic routes may vary depending on laboratory conditions and intended applications, certain key considerations remain consistent across methodologies.

Reaction Conditions and Solvents

The synthesis typically involves reactions conducted in aprotic solvents such as dichloromethane or diethyl ether. These solvents are selected for their ability to dissolve the reactants while minimizing unwanted side reactions. Temperature control is crucial throughout the synthesis process, with different steps potentially requiring different thermal conditions to optimize reaction kinetics and selectivity.

Environmental Considerations

Many of the synthetic steps must be performed under inert atmospheric conditions, typically using nitrogen or argon gas, to prevent moisture interference that could compromise the reaction efficiency. This precaution is particularly important when handling moisture-sensitive intermediates or reagents in the synthetic pathway. The careful exclusion of atmospheric oxygen and water is essential for maintaining the integrity of the reaction and ensuring high-quality product formation.

Biological Applications and Research Significance

Enzyme Inhibition Studies

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride has demonstrated significant utility in enzyme inhibition studies. Its structure allows for specific interactions with enzyme active sites, potentially modulating enzymatic activity through competitive or non-competitive inhibition mechanisms. This application is particularly valuable in biochemical research aimed at understanding enzyme function and developing potential therapeutic interventions for enzyme-mediated pathologies.

Receptor Binding Applications

The compound's structural features enable it to interact with various biological receptors, making it valuable for receptor binding studies. These interactions can provide crucial insights into receptor function, ligand-receptor dynamics, and potential drug-target relationships. Researchers utilize this compound to investigate receptor systems involved in numerous physiological and pathological processes, contributing to fundamental understanding of cellular signaling and regulation.

Detailed Specifications and Data

The following table provides comprehensive information regarding the physical and chemical properties of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride:

| Property | Specification |

|---|---|

| CAS No. | 64951-44-6 |

| Product Name | ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride |

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H |

| Standard InChIKey | ALHYFWMGJPHOLJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N(C)C1CCNCC1.Cl |

| Canonical SMILES | CCOC(=O)N(C)C1CCNCC1.Cl |

| PubChem Compound | 47003385 |

This data is essential for researchers working with this compound, providing the necessary information for identification, characterization, and application in various scientific contexts.

Analytical Methods and Characterization

The characterization of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride typically involves several analytical techniques to confirm its identity, purity, and structural properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to verify the structural features of the compound. These analytical approaches provide crucial information about the molecular composition, functional group arrangement, and potential impurities present in the synthesized material.

High-Performance Liquid Chromatography (HPLC) is often utilized to assess the purity of the compound and to identify any synthetic by-products or degradation products that may be present. The combination of these analytical methods ensures that researchers are working with well-characterized material, which is essential for obtaining reliable and reproducible results in subsequent applications.

Research and Laboratory Applications

As a Chemical Building Block

One of the primary uses of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is as a building block in organic synthesis. The compound's functional groups provide opportunities for further chemical modifications, enabling the creation of more complex molecular structures. This application is particularly valuable in medicinal chemistry programs aimed at developing novel chemical entities with specific biological activities.

In Structure-Activity Relationship Studies

The compound serves as an important tool in structure-activity relationship (SAR) studies, where researchers systematically modify molecular structures to understand how specific structural features contribute to biological activity. By incorporating ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride or its derivatives into molecular libraries, researchers can gather valuable data about the impact of certain functional groups on biological interactions, guiding the rational design of more effective compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume